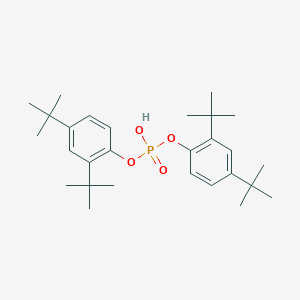

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate

Overview

Description

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP, CAS 69284-93-1) is an organophosphate ester and a degradation product of tris(2,4-di-tert-butylphenyl)phosphite (TBPP, Irgafos 168®), a widely used antioxidant in polyethylene (PE)-based polymer films . It is formed via hydrolysis and oxidation during gamma irradiation or thermal processing of single-use bioprocessing bags . bDtBPP is notable for its cytotoxicity, inhibiting cell growth in Chinese hamster ovary (CHO) cells at concentrations as low as 0.1 mg/L .

Preparation Methods

Synthetic Routes and Reaction Conditions: Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Bis(2,4-di-tert-butylphenyl) hydrogen phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates and phenols[][1].

Reduction: It can be reduced under specific conditions to yield different phosphorous-containing compounds[][1].

Substitution: The compound can participate in substitution reactions, where the hydrogen atom of the phosphate group is replaced by other functional groups[][1].

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate[][1].

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used[][1].

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions[][1].

Major Products:

Oxidation: Formation of phosphates and phenols[][1].

Reduction: Formation of reduced phosphorous compounds[][1].

Substitution: Formation of substituted phosphates[][1].

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Weight: 474.61 g/mol

- SMILES Notation: CC(C)(C)c1ccc(OP(=O)(O)Oc2ccc(cc2C(C)(C)C)C(C)(C)C)c(c1)C(C)(C)C

bDtBPP exhibits unique properties due to its bulky tert-butyl groups, which influence its interaction with biological systems. The compound primarily acts by inhibiting cell growth through disruption of cellular signaling pathways, leading to reduced viability in various cell lines .

Organic Synthesis

bDtBPP is utilized as a catalyst and stabilizer in organic reactions. Its role as a building block allows for the synthesis of other phosphoric acid derivatives and related compounds .

Cellular Biology

Numerous studies have investigated bDtBPP's effects on cell growth:

- Inhibition of Cell Growth: Research has shown that bDtBPP significantly inhibits the growth of various cancer cell lines, including breast cancer cells and Chinese hamster ovary (CHO) cells. The inhibition is dose-dependent, with higher concentrations leading to more substantial effects .

- Pre-lethal Cytotoxic Effects: A study highlighted that bDtBPP induces pre-lethal cytotoxicity in CHO cells, evidenced by increased reactive oxygen species (ROS) and reduced mitochondrial mass after exposure .

Environmental Impact Studies

bDtBPP has been detected in environmental samples, raising concerns about its potential toxicity and endocrine-disrupting properties. Studies have linked exposure to bDtBPP with alterations in thyroid and reproductive hormones among workers in electronic waste recycling .

Industrial Applications

In industry, bDtBPP is employed as a flame retardant and plasticizer in polymer materials. Its stability under various conditions makes it suitable for use in plastic products that require enhanced thermal resistance .

Case Study 1: Endocrine Disruption

A notable case study examined the effects of bDtBPP on endocrine disruptors among electronic waste recycling workers. The findings indicated significant associations between exposure to bDtBPP and hormonal alterations, suggesting potential risks related to reproductive health .

Case Study 2: Biopharmaceutical Industry

Another study focused on the leaching of bDtBPP from polyethylene films used in single-use systems for biopharmaceutical production. It was found that even low concentrations (0.025 - 0.110 mg/L) could negatively impact CHO cell growth and productivity, emphasizing the need for alternative materials in biopharmaceutical applications .

Mechanism of Action

The mechanism of action of Bis(2,4-di-tert-butylphenyl) hydrogen phosphate involves its interaction with various molecular targets and pathways. The compound can inhibit cell growth by affecting mitochondrial membrane potential and disrupting cellular metabolism . It is also known to interact with phosphite antioxidants, leading to the formation of degradation products that can have cytotoxic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Parent Compound: Tris(2,4-di-tert-butylphenyl)phosphite (TBPP/Irgafos 168)

- Chemical Role : TBPP is a primary antioxidant added to polymers to prevent oxidative degradation during processing .

- Degradation Pathway: TBPP oxidizes to tris(2,4-di-tert-butylphenyl)phosphate (AO168=O, CAS 95906-11-9), which further hydrolyzes to bDtBPP and 2,4-di-tert-butylphenol (2,4DtBP) .

Oxidized Derivative: Tris(2,4-di-tert-butylphenyl)phosphate (AO168=O)

- Environmental Prevalence: AO168=O has been detected at high concentrations in indoor dust (up to 11.1 μg/g) and airborne particles (median 25,500 ng/g in PM2.5), surpassing traditional organophosphate esters (OPEs) .

- Stability : More resistant to hydrolysis than TBPP, leading to environmental persistence .

- Toxicity: Limited direct cytotoxicity data, but its environmental ubiquity raises concerns about long-term bioaccumulation .

Hydrolysis Product: 2,4-Di-tert-butylphenol (2,4DtBP)

- Occurrence : Found in indoor/outdoor dust, soils, and airborne particles at concentrations up to 113,000 ng/g .

- Biological Impact : Exhibits antimicrobial and antioxidant properties but lacks the acute cytotoxicity of bDtBPP .

Functional Comparison with Other Antioxidant Degradants

Analytical and Regulatory Insights

- Detection Methods : Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is widely used for quantifying bDtBPP and related compounds in environmental and biological matrices .

- Regulatory Status : While TBPP and AO168=O are approved for food-contact materials, bDtBPP lacks explicit regulatory guidelines despite its documented cytotoxicity .

- Mitigation Strategies: Replacement of TBPP with non-phosphite stabilizers and improved leaching tests for single-use systems are recommended .

Biological Activity

Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP) is a phosphoric acid derivative that has garnered attention for its biological activity, particularly in the context of cell growth inhibition. This compound, with the chemical formula and CAS number 69284-93-1, is primarily used in organic synthesis and as a research chemical. Its unique structure, characterized by bulky tert-butyl groups, influences its interaction with biological systems.

The biological activity of bDtBPP is primarily linked to its ability to inhibit cell growth. The mechanism involves:

- Targeting Cellular Pathways : bDtBPP interacts with cellular components that are crucial for growth and proliferation. This interaction may disrupt normal signaling pathways, leading to reduced cell viability.

- Rapid Inhibition : Studies indicate that the compound exerts its inhibitory effects swiftly, suggesting a potent action on cell metabolism and division processes .

bDtBPP is derived from the breakdown of tris(2,4-di-tert-butylphenyl) phosphite, a common antioxidant additive. Its biochemical properties include:

- Antioxidative Activity : Similar to its precursor compounds, bDtBPP exhibits antioxidative properties that may contribute to its biological effects .

- Chemical Stability : The compound's stability under various environmental conditions is critical for its application in both laboratory and industrial settings.

In Vitro Studies

Recent studies have demonstrated the effects of bDtBPP on various cell lines:

- Cell Growth Inhibition : In laboratory settings, bDtBPP has shown significant inhibition of cell growth across different cancer cell lines. For example, it was found to reduce the proliferation of breast cancer cells rapidly.

- Dose-Response Relationship : A dose-dependent response was observed, indicating that higher concentrations of bDtBPP correlate with increased inhibition of cell growth.

Case Studies

A notable case study investigated the effects of bDtBPP on endocrine disruptors in electronic waste recycling workers. The study highlighted associations between exposure to bDtBPP and alterations in thyroid and reproductive hormones, suggesting potential endocrine-disrupting properties .

Applications in Research

bDtBPP has diverse applications in scientific research:

- Organic Synthesis : It serves as a versatile building block for synthesizing other chemical compounds.

- Drug Development : Due to its biological activity, there is potential for exploring bDtBPP as a therapeutic agent or in drug delivery systems .

- Environmental Studies : Its presence in environmental samples (e.g., house dust) raises concerns regarding human exposure and toxicity .

Comparative Analysis

The following table summarizes key properties and findings related to this compound compared to other similar compounds:

| Property/Compound | This compound | Tris(2,4-di-tert-butylphenyl) phosphite |

|---|---|---|

| Chemical Formula | C28H43O4P | C42H63O4P |

| Molecular Weight | 474.61 g/mol | 634.92 g/mol |

| Cell Growth Inhibition | Yes (rapid effect) | Moderate effect |

| Antioxidative Properties | Yes | Yes |

| Endocrine Disruption Potential | Yes | Limited |

Q & A

Basic Research Questions

Q. How can researchers safely handle and store Bis(2,4-di-tert-butylphenyl) hydrogen phosphate in laboratory settings?

- Methodological Answer: Follow protocols for organophosphate compounds: use nitrile gloves, lab coats, and safety goggles. Store in airtight containers at 2–8°C to prevent hydrolysis or degradation. Avoid contact with strong oxidizers, as incompatibility risks exist . Conduct all work in a fume hood to minimize inhalation exposure, and refer to Safety Data Sheets (SDS) for compound-specific hazards .

Q. What spectral data (NMR, MS) are available for structural characterization of this compound?

- Methodological Answer: PubChem and ChemIDplus provide NMR (¹H, ¹³C) and mass spectrometry data. For example, the phosphate group’s ³¹P NMR signal typically appears at δ 0–5 ppm, while tert-butyl protons resonate at ~1.3 ppm in ¹H NMR. Cross-validate spectral data with computational tools like ACD/Labs or Gaussian .

Q. What regulatory guidelines apply to its use in polymer or material science research?

- Methodological Answer: Compliance with REACH and EPA regulations is critical. For polymer stabilization studies, ensure the compound’s migration levels in final products meet EU No 10/2011 thresholds for food-contact materials. Document purity (>98%) and batch-specific impurities via HPLC-MS .

Q. How is this compound synthesized, and what are common intermediates?

- Methodological Answer: Synthesize via phosphorylation of 2,4-di-tert-butylphenol using phosphorus oxychloride (POCl₃) in anhydrous conditions. Isolate intermediates like the dichlorophosphate derivative, then hydrolyze to the hydrogen phosphate. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) .

Advanced Research Questions

Q. How does this compound’s antioxidant efficacy in polymers compare to Tris(2,4-di-tert-butylphenyl) phosphite?

- Methodological Answer: Conduct accelerated aging tests (e.g., ASTM D3895) on polymer films with both additives. Use FTIR to track carbonyl index increases and OIT (Oxidation Induction Time) measurements via DSC. The hydrogen phosphate may show superior hydrolytic stability but slower radical scavenging kinetics .

Q. What computational methods predict its interactions in polymer matrices?

- Methodological Answer: Apply molecular dynamics (MD) simulations (e.g., GROMACS) to model diffusion coefficients and binding energies with polypropylene. Use DFT (B3LYP/6-31G*) to analyze electron donation from phosphate oxygen to polymer radicals, correlating with experimental ESR data .

Q. How can researchers resolve contradictions in toxicity assessments across regulatory agencies?

- Methodological Answer: Perform comparative toxicokinetic studies using in vitro models (e.g., HepG2 cells) and in vivo zebrafish assays. Cross-reference results with OECD TG 211 (aquatic toxicity) and EPA ECOTOX data. Discrepancies often arise from variations in test concentrations or metabolite profiling .

Q. What degradation pathways occur under UV exposure, and how do they impact environmental persistence?

- Methodological Answer: Use LC-QTOF-MS to identify photodegradation products (e.g., tert-butylphenol derivatives) in UV-irradiated samples. Quantify half-lives via first-order kinetics and assess ecotoxicity of degradation products using Daphnia magna bioassays .

Q. Methodological Notes

Properties

IUPAC Name |

bis(2,4-ditert-butylphenyl) hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H43O4P/c1-25(2,3)19-13-15-23(21(17-19)27(7,8)9)31-33(29,30)32-24-16-14-20(26(4,5)6)18-22(24)28(10,11)12/h13-18H,1-12H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDSEWUOWPVZPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H43O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016851 | |

| Record name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69284-93-1 | |

| Record name | bis(2,4-ditert-butylphenyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis (2,4-di-tert-butylphenyl) hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.